
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide" is a chemically synthesized molecule that appears to be related to various acetamide derivatives with potential biological activities. Although the exact compound is not described in the provided papers, similar compounds have been synthesized and studied for their potential use in medicinal chemistry, particularly as inhibitors or anticancer agents.
Synthesis Analysis
The synthesis of related compounds involves the use of chloroacetamide derivatives as electrophilic building blocks. For example, the synthesis of thiazolo[3,2-a]pyrimidinone products utilizes 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, which undergo ring annulation to form the desired products with the elimination of by-products such as aniline or 2-aminobenzothiazole . This suggests that the synthesis of the compound may also involve similar electrophilic building blocks and ring formation strategies.
Molecular Structure Analysis
The molecular structure of related acetamide compounds shows specific orientations and interactions. For instance, in one acetamide derivative, the chlorophenyl ring is oriented at a specific angle with respect to the thiazole ring, and in the crystal, molecules are linked via intermolecular interactions forming chains . These structural details are crucial for understanding the molecular interactions and stability of such compounds.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is often explored in the context of their biological activity. For example, novel 2-chloro N-aryl substituted acetamide derivatives have been synthesized and screened for cytotoxicity against various cancer cell lines . The reactivity of such compounds with biological targets is a key area of interest, indicating that the compound may also be designed to interact with specific biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms and other substituents can affect the compound's polarity, solubility, and overall reactivity. The intermolecular interactions, such as hydrogen bonding and pi interactions, contribute to the compound's crystal structure and stability . These properties are essential for the compound's behavior in biological systems and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Structural Analysis and Intermolecular Interactions
The study of compounds similar to 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide, provides insights into their structural configurations and intermolecular interactions. These molecules exhibit a ‘V’ shape with significant angles between aromatic planes, leading to diverse intermolecular interactions like hydrogen bonds and π interactions. These interactions are crucial for understanding the molecular arrangements and potential applications in material science and drug design (Boechat et al., 2011).
Synthesis and Biological Evaluation
The synthesis and evaluation of N-substituted-2-amino-1,3,4-thiadiazoles, which share structural similarities with the compound , have shown significant biological activities, including antioxidant and antitumor properties. These findings suggest the potential of similar compounds in the development of therapeutic agents (Hamama et al., 2013).
Antimicrobial Activities
Research on derivatives of thiazole, such as N-chloro aryl acetamide substituted thiazole, has highlighted their potent antimicrobial activities against various bacterial strains. This underscores the potential use of similar compounds in developing new antimicrobial agents to combat resistant bacteria strains (Juddhawala et al., 2011).
Metabolic Stability Improvement
The exploration of 6,5-heterocycles to improve the metabolic stability of PI3K/mTOR dual inhibitors, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, offers valuable insights into enhancing the pharmacokinetic profiles of similar compounds. This research contributes to the optimization of therapeutic agents for better clinical outcomes (Stec et al., 2011).
Propiedades
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O2S/c18-10-1-6-14(22-8-10)25-16-24-12(9-28-16)7-15(26)23-11-2-4-13(5-3-11)27-17(19,20)21/h1-6,8-9H,7H2,(H,23,26)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPJIONFLNDNCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

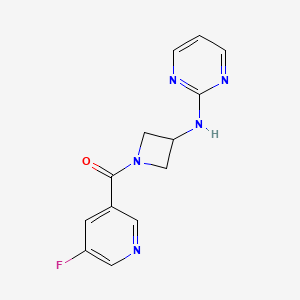
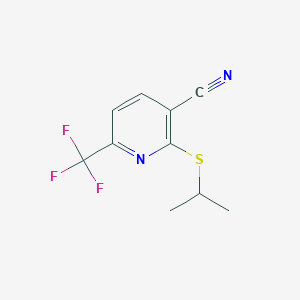

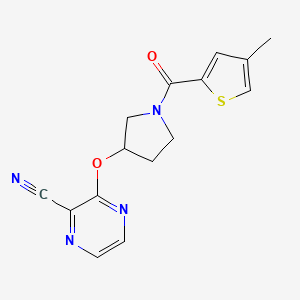
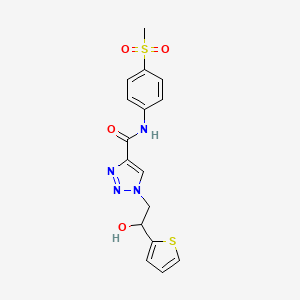
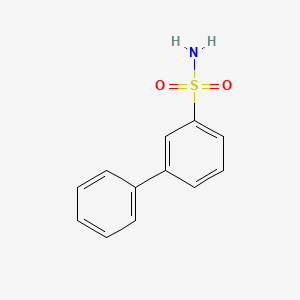
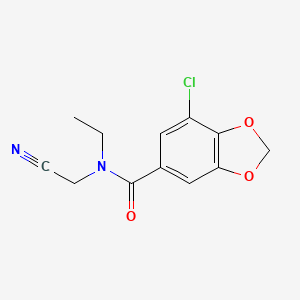



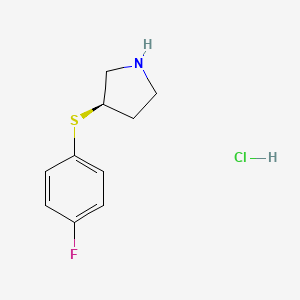

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2507842.png)
![N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2507843.png)